molecular formula C12H16ClNO3 B2706599 methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate CAS No. 757219-83-3

methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate

Cat. No. B2706599
CAS RN: 757219-83-3
M. Wt: 257.71
InChI Key: WADNAMZKNBQKCP-UHFFFAOYSA-N
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Description

“Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate” is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate” consists of 12 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Esters, such as “methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .

Scientific Research Applications

Herbicidal Applications

Methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate derivatives have been investigated for their herbicidal properties. Research on dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, analogs of the mentioned compound, demonstrated significant variations in biological activity based on the position of the chlorine atom on the pyridine ring. These variations influence their post-emergence and pre-emergence herbicidal selectivities. Molecular modeling and experimental studies suggest that conformational preferences and intramolecular hydrogen bonding play a crucial role in determining their biological activity and transport properties (Andrea et al., 1990).

Synthetic Chemistry

This compound is pivotal in synthetic chemistry, especially in the synthesis of heterocyclic compounds. For instance, the preparation of pyrrolo[1,2-a]indoles involved the reaction of 3-methylindol-2-yl ketones and 3(3-methylindol-2-yl)propenoic ester, showcasing the compound's utility in forming complex molecular structures with potential biological activities (Kazembe & Taylor, 1980). Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its derivatives serve as versatile reagents for preparing polyfunctional heterocyclic systems, demonstrating the broad applicability of such compounds in organic synthesis (Pizzioli et al., 1998).

Anticonvulsant and Antinociceptive Activities

Research has also explored the synthesis of hybrid molecules derived from methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate and its analogs for potential anticonvulsant and antinociceptive activities. These studies aim to develop new therapeutic agents by combining chemical fragments of known antiepileptic drugs, indicating the compound's relevance in medicinal chemistry (Kamiński et al., 2016).

Catalytic Applications

Another area of application is in catalysis, where derivatives of methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate are used as intermediates in the production of industrially important chemicals. For example, the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol involves intermediates related to the compound , highlighting its role in producing valuable monomers for the polymer industry (Zheng et al., 2017).

properties

IUPAC Name

methyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-8-6-10(11(15)7-13)9(2)14(8)5-4-12(16)17-3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNAMZKNBQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate

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